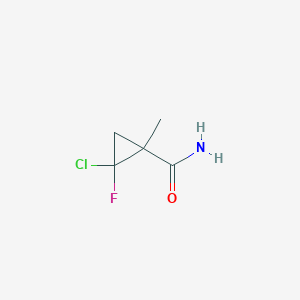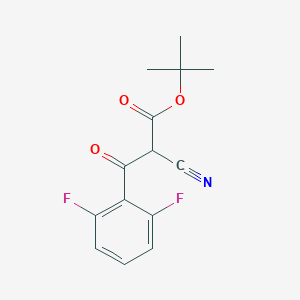
2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide, or 2CFMC, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. 2CFMC is a colorless liquid with a sweet odor and a boiling point of 91 °C. It is a cyclic amide that is often used as a starting material in the synthesis of various compounds and as a reagent in laboratory experiments. The compound has several advantages, such as its low toxicity and its ability to readily react with other molecules. It is also used in the production of pharmaceuticals and in the development of new materials.
Applications De Recherche Scientifique
2CFMC is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. The compound has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the production of polymers and in the development of new materials. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules.
Mécanisme D'action
2CFMC is an organic compound that can readily react with other molecules. The reaction is initiated by the formation of a cyclic amide, which is then followed by the addition of a reducing agent. The reaction is then heated to a temperature between 80-100 °C, and the product is collected and purified. The reaction mechanism is highly dependent on the starting materials and the reaction conditions, and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
2CFMC has a wide range of biochemical and physiological effects. It has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules. The compound has also been used in the production of polymers and in the development of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
2CFMC has several advantages for use in laboratory experiments. It is a colorless liquid with a sweet odor, and has a low toxicity. Furthermore, it is easily synthesized from a variety of starting materials, and can readily react with other molecules. The compound is also relatively inexpensive and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 2CFMC in laboratory experiments. The reaction mechanism is highly dependent on the starting materials and the reaction conditions, and can be difficult to control. Furthermore, the compound is sensitive to light and air, and can degrade quickly if exposed to either.
Orientations Futures
The use of 2CFMC in laboratory experiments is likely to continue to increase in the future. The compound is widely used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules. Furthermore, the compound can be used in the production of polymers and in the development of new materials.
In the future, research on 2CFMC is likely to focus on further refining the synthesis method and improving the reaction mechanism. Additionally, research may focus on developing new applications for the compound, such as in the production of drugs or in the development of new materials. Finally, research may also focus on further exploring the biochemical and physiological effects of the compound, in order to better understand its potential uses.
Méthodes De Synthèse
2CFMC can be synthesized from a variety of starting materials, including 2-chloro-2-fluoro-1-methyl-1-cyclopropanecarboxylic acid and ammonia. The synthesis begins with the reaction of the acid and ammonia to form the cyclic amide. This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is followed by the addition of a reducing agent, such as sodium borohydride or sodium cyanoborohydride. The reaction is then heated to a temperature between 80-100 °C, and the product is collected and purified.
Propriétés
IUPAC Name |
2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClFNO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITWYWILXBCMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)
![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)


![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)



![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)


![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)